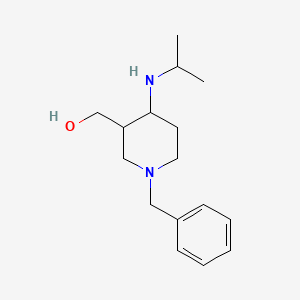
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction with sodium borohydride in methanol or water, followed by hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. This intermediate is then subjected to reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Aplicaciones Científicas De Investigación
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Piperidine: A fundamental structure in many pharmaceuticals.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Uniqueness: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C16H26N2O |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
[1-benzyl-4-(propan-2-ylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-16-8-9-18(11-15(16)12-19)10-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
Clave InChI |
OGNUMADELKTUIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CCN(CC1CO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


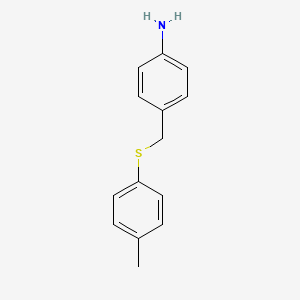





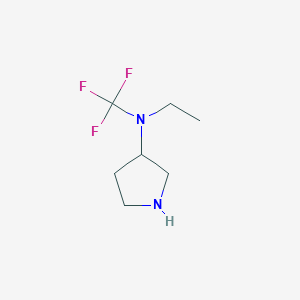

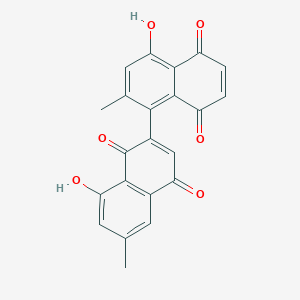
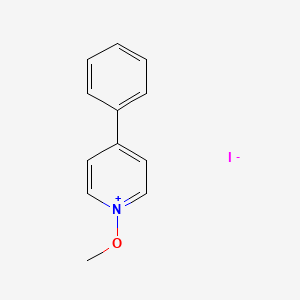

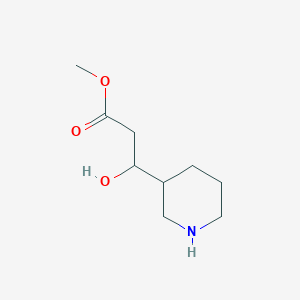
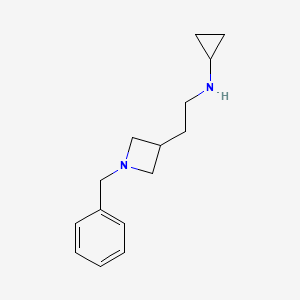
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
